molecular formula C18H35ClO2 B1254106 2-Chlorooctadecanoic acid CAS No. 56279-49-3

2-Chlorooctadecanoic acid

Cat. No.: B1254106
CAS No.: 56279-49-3
M. Wt: 318.9 g/mol
InChI Key: DQNLLSNNESIVOE-UHFFFAOYSA-N
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Description

2-chloro Stearic Acid, also known as 2-chlorooctadecanoic acid, is a chlorinated derivative of stearic acid. It is a long-chain fatty acid with the molecular formula C18H35ClO2.

Scientific Research Applications

2-chloro Stearic Acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated fatty acids.

    Biology: Studied for its role in cellular metabolism and its effects on lipid metabolism in cells.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating inflammatory responses.

    Industry: Used in the production of surfactants, lubricants, and other industrial chemicals

Future Directions

Research into 2-Chlorooctadecanoic acid is ongoing, and it is part of the human exposome . Future studies may focus on its role in inflammatory diseases and its potential effects on human health .

Mechanism of Action

Target of Action

2-Chlorooctadecanoic acid, also known as 2-chloro-stearic acid, is a bioactive fatty acid . It primarily targets monocytes and macrophages . These cells play crucial roles in inflammatory diseases such as atherosclerosis .

Mode of Action

This compound interferes with protein palmitoylation, induces endoplasmic reticulum (ER) stress markers, reduces the ER ATP content, and activates the transcription and secretion of IL-6 and IL-8 . It disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The compound is involved in the apoptosis pathway. It causes apoptosis through increased reactive oxygen species production and endoplasmic reticulum stress . Antioxidants and CCAAT/enhancer-binding protein homologous protein can block such induced cell apoptosis .

Pharmacokinetics

It has been identified in human blood , suggesting that it can be absorbed and distributed in the body

Result of Action

This compound causes significant apoptosis of primary monocytes . It also causes apoptosis in THP-1 human monocytes and RAW 264.7 mouse macrophages . The treatment increases caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, it accumulates in activated primary human monocytes . Its levels rise to approximately 20 μmol/L in phorbol myristate–stimulated human monocytes, compared with unstimulated cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cellular activation state and the presence of inflammatory stimuli.

Biochemical Analysis

Biochemical Properties

2-Chlorooctadecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interfere with protein palmitoylation, a post-translational modification process that attaches palmitic acid to cysteine residues on proteins. This interaction can affect the protein’s localization and function . Additionally, this compound can induce endoplasmic reticulum stress and activate inflammatory pathways by increasing the production of reactive oxygen species .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In monocytes and macrophages, it can induce apoptosis through the production of reactive oxygen species and endoplasmic reticulum stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 human monocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific proteins, disrupting their normal function and localization. This binding can result in the inhibition of protein palmitoylation, leading to altered cellular signaling and function . Additionally, the compound’s ability to induce oxidative stress and endoplasmic reticulum stress contributes to its apoptotic effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained endoplasmic reticulum stress and apoptosis in cells . The compound’s stability under various conditions must be considered when designing experiments to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce mild cellular responses. At higher doses, it can cause significant toxic effects, including increased apoptosis and oxidative stress . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Its role in disrupting protein palmitoylation also impacts metabolic pathways related to lipid signaling and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization within the endoplasmic reticulum is particularly significant, as it contributes to the induction of endoplasmic reticulum stress and subsequent cellular responses . Understanding its subcellular localization is essential for comprehending its mechanism of action and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-chloro Stearic Acid can be synthesized through the chlorination of stearic acid. The process typically involves the reaction of stearic acid with thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 2-chloro Stearic Acid involves large-scale chlorination processes. The stearic acid is first purified and then subjected to chlorination using chlorine gas in the presence of a catalyst. The reaction is conducted in a continuous flow reactor to ensure uniform chlorination and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-chloro Stearic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy stearic acid.

    Oxidation Reactions: The compound can be oxidized to form chlorinated fatty acids with higher oxidation states.

    Reduction Reactions: The chlorine atom can be reduced to form stearic acid

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .

Properties

IUPAC Name

2-chlorooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNLLSNNESIVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516737
Record name 2-Chlorooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56279-49-3
Record name 2-Chlorooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50 ml 3-neck round bottom flask fitted with a condenser, thermometer, and magnetic stirrer were placed 11.4 g (0.04 mole) stearic acid, 8.0 g (0.06 mole) N-chlorosuccinimide, 0.1 ml (0.0015 mole) chlorosulfonic acid, and 0.04 g (0.0002 mole) TCNQ. The flask was placed in a heating bath set at 150° C. The mixture was stirred during heating, and a homogeneous liquid phase was formed. The solution temperature continued to rise above that of the heating bath, and a sudden exothermic reaction occurred in which the reaction temperature increased to ca. 220° C. The reaction mixture was cooled and dissolved in chloroform, and the resulting solution was washed thoroughly with dilute aqueous sodium chloride solution. After drying and removal of the chloroform, the residue was recrystallized from acetonitrile to afford 8.9 g (70%) of 2-chlorostearic acid which was equivalent in purity to the product of Example I.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.1 mL
Type
catalyst
Reaction Step Four
Name
Quantity
0.04 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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